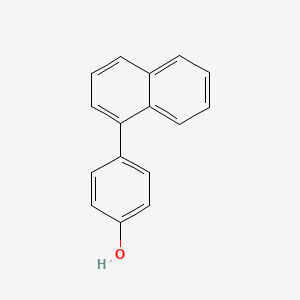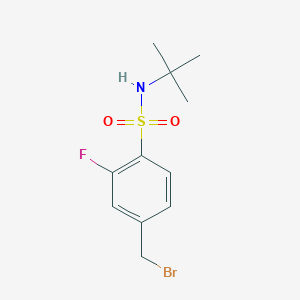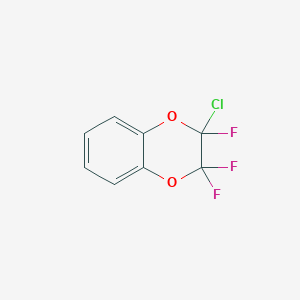
Ethyl (2-(thiophen-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-(thiophen-2-yl)ethyl)carbamate (ETEC) is a synthetic compound that is used in a variety of scientific research applications. It has been used in the fields of biochemistry, physiology, and pharmacology, among others. ETEC is a derivative of carbamate, a class of compounds with a wide range of uses. It is a colorless, odorless, and tasteless powder that is soluble in water. ETEC is a relatively new compound, and its potential applications in research and development are still being explored.
Mechanism of Action
The exact mechanism of action of Ethyl (2-(thiophen-2-yl)ethyl)carbamate is not well understood. However, it is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This inhibition of acetylcholinesterase leads to an increase in the amount of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The effects of Ethyl (2-(thiophen-2-yl)ethyl)carbamate on the body are not well understood. However, it is believed to have a variety of biochemical and physiological effects. It is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which leads to an increase in the amount of acetylcholine in the body. This can lead to increased alertness, improved memory, and improved cognitive function. In addition, Ethyl (2-(thiophen-2-yl)ethyl)carbamate is believed to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
Ethyl (2-(thiophen-2-yl)ethyl)carbamate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. It can be toxic in high concentrations, and it is not very stable in solution.
Future Directions
The potential applications of Ethyl (2-(thiophen-2-yl)ethyl)carbamate are still being explored. In the future, it may be used as a tool for studying the effects of various drugs on the body, as well as for the synthesis of other compounds. Additionally, its potential as an anti-inflammatory, anti-oxidant, and neuroprotective agent needs to be further explored. Finally, its potential as an inhibitor of acetylcholinesterase needs to be further studied.
Synthesis Methods
Ethyl (2-(thiophen-2-yl)ethyl)carbamate can be synthesized using a variety of methods. The most common method is the reaction of ethyl chloroformate with thiophenol. This reaction yields the desired product in a high yield and with a high degree of purity. Other methods of synthesis include the reaction of ethyl bromide with thiophenol, the reaction of ethyl iodide with thiophenol, and the reaction of ethyl sulfate with thiophenol.
Scientific Research Applications
Ethyl (2-(thiophen-2-yl)ethyl)carbamate is used in a variety of scientific research applications. It has been used in the fields of biochemistry, physiology, and pharmacology, among others. In biochemistry, Ethyl (2-(thiophen-2-yl)ethyl)carbamate is used as a reagent for the synthesis of other compounds. In physiology, it is used as a tool for studying the effects of various drugs on the body. In pharmacology, it is used to study the effects of drugs on the brain and nervous system.
properties
IUPAC Name |
ethyl N-(2-thiophen-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)10-6-5-8-4-3-7-13-8/h3-4,7H,2,5-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYGOQXHYDCCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)










